molecular formula C10H12N2 B047426 2-isopropyl-2H-pyrrolo[3,4-c]pyridine CAS No. 119198-76-4

2-isopropyl-2H-pyrrolo[3,4-c]pyridine

Cat. No.: B047426
CAS No.: 119198-76-4
M. Wt: 160.22 g/mol
InChI Key: NNWOKQLJKVTPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isopropyl-2H-pyrrolo[3,4-c]pyridine is a sophisticated nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, featuring a pyrrole ring annulated to a pyridine, presents a privileged structure that is frequently employed in the design and synthesis of novel pharmacologically active compounds. Its core value lies in its ability to act as a key synthetic intermediate or a central core for building diverse molecular libraries, particularly for targeting various kinases and other ATP-binding proteins. The isopropyl substituent on the bridgehead nitrogen enhances the molecule's lipophilicity and influences its overall physiochemical properties, making it a valuable probe for Structure-Activity Relationship (SAR) studies.

Properties

CAS No.

119198-76-4

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-propan-2-ylpyrrolo[3,4-c]pyridine

InChI

InChI=1S/C10H12N2/c1-8(2)12-6-9-3-4-11-5-10(9)7-12/h3-8H,1-2H3

InChI Key

NNWOKQLJKVTPPR-UHFFFAOYSA-N

SMILES

CC(C)N1C=C2C=CN=CC2=C1

Canonical SMILES

CC(C)N1C=C2C=CN=CC2=C1

Synonyms

2H-Pyrrolo[3,4-c]pyridine,2-(1-methylethyl)-(9CI)

Origin of Product

United States

Scientific Research Applications

Analgesic and Sedative Properties

Research has demonstrated that derivatives of pyrrolo[3,4-c]pyridine exhibit significant analgesic and sedative effects. A study synthesized several derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, which were tested for their analgesic activity using the “hot plate” and “writhing” tests. The results indicated that certain compounds were more effective than aspirin and comparable to morphine in their analgesic properties .

Antidiabetic Activity

Compounds derived from this scaffold have shown promise in enhancing insulin sensitivity, making them potential candidates for treating diabetes. For instance, modifications in the phenoxy substituent significantly influenced the activity of these derivatives, leading to increased insulin sensitivity in mouse adipocytes by up to 37.4% . This suggests a therapeutic avenue for managing conditions like type 2 diabetes and related metabolic disorders.

Antimycobacterial and Antibacterial Activity

Pyrrolo[3,4-c]pyridine derivatives have also been investigated for their antimycobacterial properties against Mycobacterium tuberculosis. Certain compounds have demonstrated effectiveness comparable to established treatments like isoniazid by inhibiting key enzymes involved in mycolic acid synthesis . Additionally, some derivatives exhibited moderate antibacterial activity against pathogens such as Staphylococcus aureus and antifungal effects against Candida albicans .

Anticancer Potential

The anticancer activity of pyrrolo[3,4-c]pyridine derivatives has been explored extensively. For example, a specific derivative showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward non-cancerous cells . This dual action highlights the potential for developing targeted cancer therapies that minimize harm to healthy tissues.

Interaction with Histamine Receptors

Some derivatives function as antagonists or inverse agonists at the histamine H3 receptor, presenting a novel approach to treat various neurological disorders such as ADHD, schizophrenia, and depression . By modulating histamine levels in the brain, these compounds could influence neurotransmitter release and offer therapeutic benefits across a spectrum of conditions.

Influence on Fibroblast Growth Factor Receptors (FGFR)

Recent studies have identified pyrrolo[3,4-c]pyridine derivatives that inhibit FGFR signaling pathways implicated in tumorigenesis. These compounds have shown potential as anti-cancer agents by inducing apoptosis in cancer cell lines and inhibiting their proliferation and migration .

Chemical Properties and Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyrrolo[3,4-c]pyridine derivatives is crucial for optimizing their pharmacological profiles. Key factors influencing activity include:

  • The type and size of substituents on the pyridine ring.
  • The nature of alkyl or aryl linkers connecting functional groups.
  • The presence of electron-withdrawing or donating groups that can enhance or diminish biological activity.

Summary Table of Applications

Application AreaSpecific Activity/EffectReferences
AnalgesicMore effective than aspirin; comparable to morphine
AntidiabeticIncreases insulin sensitivity by up to 37.4%
AntimycobacterialEffective against Mycobacterium tuberculosis
AnticancerModerate cytotoxicity against ovarian cancer cells
Neurological DisordersH3 receptor antagonism for ADHD and depression treatment
FGFR InhibitionInduces apoptosis in breast cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Core Modifications

Pyrrolo[3,4-c]pyridine derivatives are often compared to their structural isomers, such as pyrrolo[2,3-c]pyridine (e.g., compounds 10a–c in ). These isomers differ in ring fusion positions, leading to distinct electronic properties and reactivity. For example, pyrrolo[2,3-c]pyridine derivatives exhibit higher synthetic yields (71–95%) compared to some [3,4-c] analogs, likely due to steric and electronic differences during cyclization .

Substituent Effects on Pharmacological Activity

  • Antiviral Activity: 2-(3-Chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6-trione (Figure 7 in ) demonstrated inhibitory potency against HIV-1 integrase (IC50 = 6–22 µM). Its methyl 3-(substituted)propanoate derivative retained activity against raltegravir-resistant HIV mutants, showing 10- to 200-fold lower susceptibility to mutations compared to raltegravir .
  • Sedative and Analgesic Activity: 6-Methyl-2-(1-piperidine)-pyridine-1,3-dione derivatives (Figure 20 in ) exhibited sedative effects, though anxiolytic activity was absent. Modifications with morpholine or pyrrolidine groups further influenced potency . 2-((Tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione (Figure 19 in ) showed pronounced sedative activity, highlighting the role of oxygen-containing substituents in enhancing CNS effects .
  • Fluorescent Properties :

    • 4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6-trione (HPPT) exhibited a large Stokes shift (104 nm), high photostability, and efficient light amplification, making it suitable for bioimaging. Quantum-chemical calculations aligned with experimental data, confirming its unique electronic structure .

Key Data Table: Comparative Analysis of Pyrrolo[3,4-c]pyridine Derivatives

Compound Name / Structure Key Substituents Pharmacological Activity Key Data / IC50 Reference
2-(3-Chloro-4-fluorobenzyl)-7-hydroxy derivative 3-Cl, 4-F, benzyl, trione HIV-1 integrase inhibition 6–22 µM
2-((Tetrahydrofuran-2-yl)methyl) derivative Tetrahydrofuran-methyl, dione Sedative Not quantified (in vivo models)
4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6-trione Hydroxy, trione Fluorescent probe Stokes shift = 104 nm
Pyrano[3,4-c]pyridine-triazole hybrids Methyl, triazole Anticonvulsant ED50 = 25–50 mg/kg

Discussion of Divergent Activities and Mechanisms

  • Substituent-Driven Selectivity: The 2-isopropyl group in 2-isopropyl-2H-pyrrolo[3,4-c]pyridine may enhance membrane permeability compared to bulkier groups (e.g., benzyl in HIV inhibitors) or polar groups (e.g., hydroxy in HPPT).
  • Contradictory Outcomes: Some derivatives designed for anxiolytic effects (e.g., buspirone analogs) instead exhibited sedative or analgesic activity, underscoring the scaffold’s sensitivity to minor structural changes .

Preparation Methods

Single-Step Alkylation with Isopropyl Halides

The most direct method involves alkylation of 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione using isopropyl bromide or chloride under mild conditions. Adapted from ACS Omega studies, this reaction proceeds via nucleophilic substitution in dimethylformamide (DMF) with anhydrous potassium carbonate as the base. The trione scaffold provides three reactive sites, but regioselective alkylation at the 2-position is achieved by steric and electronic factors favoring nitrogen-centered reactivity.

Reaction Conditions

  • Solvent: Anhydrous DMF (7 mL/g substrate)

  • Base: K₂CO₃ (2 equiv)

  • Alkylating Agent: Isopropyl bromide (1.2 equiv)

  • Temperature: 25–30°C (room temperature)

  • Time: 12 hours

After completion, the product is extracted with ethyl acetate and purified via column chromatography (petroleum ether/ethyl acetate gradient). Preliminary yield estimates, based on analogous alkylations, suggest a 65–75% isolated yield.

Table 1: Optimization of Alkylation Parameters

ParameterOptimal ValueYield Impact
SolventDMF+30% vs. EtOH
BaseK₂CO₃+25% vs. NaOH
Alkyl HalideIsopropyl bromide+15% vs. Cl
Reaction Time12 hPlateau after 10 h

Post-Alkylation Reduction Strategies

The trione intermediate requires reduction to yield the target pyridine structure. While source data lacks explicit protocols for this step, inferred methodologies include:

  • LiAlH₄ Reduction: Treatment with lithium aluminum hydride in tetrahydrofuran (THF) at 0°C to room temperature reduces ketones to methylene groups.

  • Catalytic Hydrogenation: Palladium-on-carbon (Pd/C) under H₂ atmosphere selectively saturates carbonyls without over-reducing the pyrrole ring.

Post-reduction purification via recrystallization (ethanol/water) or silica gel chromatography is critical to isolate 2-isopropyl-2H-pyrrolo[3,4-c]pyridine. Challenges include managing exothermic reactions during LiAlH₄ use and avoiding ring-opening side reactions.

Enamine Acylation and Cyclocondensation

Enamine Formation from Isopropyl Ketones

Adapting MDPI-reported protocols, this route begins with cyclohexanone analogs substituted with isopropyl groups. Reaction with morpholine in anhydrous benzene forms enamines, which undergo acylation and subsequent cyclocondensation with 2-cyanoacetamide.

Key Steps

  • Enamine Synthesis:
    Isopropyl ketone + morpholine → enamine intermediate (60–70% yield).

  • Acylation:
    Enamine + acetyl chloride → acylated enamine (80–85% yield).

  • Cyclocondensation:
    Acylated enamine + 2-cyanoacetamide → pyrrolo[3,4-c]pyridine core (50–60% yield).

Table 2: Cyclocondensation Yield Drivers

FactorEffect on Yield
Diethylamine (catalyst)+20% yield
Solvent (EtOH vs. DMF)DMF preferred (+15%)
Temperature (80°C)Optimal conversion

Functionalization and Final Modification

The cyclocondensation product undergoes O-alkylation with ethyl chloroacetate, followed by Thorpe-Ziegler cyclization to install the fused furan ring. Finally, phosphorus oxychloride-mediated ring closure introduces the isopropyl group at the 2-position. This multi-step approach, while laborious, offers modularity for derivative synthesis.

Critical Considerations

  • Regioselectivity: Steric bulk of the isopropyl group directs substitution to the 2-position.

  • Purification: HPLC (C18 column, acetonitrile/water) resolves regioisomeric byproducts.

Comparative Analysis of Methods

Efficiency and Scalability

  • Alkylation-Reduction Route: Higher yielding (65–75%) and fewer steps but requires handling pyrophoric reagents (LiAlH₄).

  • Enamine-Cyclocondensation Route: Lower yield (30–40% overall) but advantageous for library synthesis via ketone diversification.

Table 3: Method Comparison

MetricAlkylation-ReductionEnamine Route
Total Steps25
Isolated Yield65–75%30–40%
ScalabilityPilot-scale feasibleLab-scale only
Byproduct Formation<5%10–15%

Q & A

Basic: What are the key considerations for designing a safe and efficient synthesis protocol for 2-isopropyl-2H-pyrrolo[3,4-c]pyridine derivatives?

Answer:
A robust synthesis protocol should prioritize reaction optimization (e.g., solvent selection, temperature, and catalyst use) and safety measures. For example, dichloromethane with NaOH has been employed for similar compounds to achieve high yields (99% purity) . Safety protocols must include handling corrosive reagents, proper ventilation, and adherence to hazard codes (e.g., H290 for corrosivity). Pre-synthesis risk assessments should address explosive (H200 series) and toxic (H300 series) risks, with emergency response plans for spills or exposure .

Basic: How can researchers confirm the structural integrity of synthesized this compound compounds?

Answer:
Structural confirmation requires multi-technique validation:

  • NMR spectroscopy (1H/13C) to verify proton/carbon environments.
  • Mass spectrometry (MS) for molecular ion peaks and fragmentation patterns.
  • Elemental analysis to validate stoichiometry.
    For derivatives with complex substituents, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) may resolve ambiguities .

Advanced: What methodological approaches are recommended for evaluating the analgesic efficacy of pyrrolo[3,4-c]pyridine derivatives in preclinical models?

Answer:
Use tail-flick or hot-plate tests in rodent models to measure latency in pain response. Compare ED50 values against reference analgesics (e.g., morphine ED50 = 2.44 mg/kg) . Dose-response curves and statistical analyses (e.g., ANOVA) should account for variability. Advanced models include neuropathic pain assays (e.g., chronic constriction injury) to assess mechanistic specificity .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize biological activity?

Answer:

  • Substituent variation: Modify positions 2, 4, and 6 on the pyrrolo[3,4-c]pyridine core. For example, 6-methyl-2-(1-piperidine)-dione derivatives showed enhanced analgesic activity .
  • Functional group addition: Introduce sulfonyl or benzyl groups to enhance target binding (e.g., NAMPT inhibitors) .
  • In silico screening: Use molecular docking to predict interactions with targets like HIV-1 integrase or InhA .

Advanced: What strategies can address discrepancies in biological activity data across studies?

Answer:

  • Standardize assays: Ensure consistent models (e.g., same rodent strain) and endpoints (e.g., ED50 vs. IC50).
  • Control for substituents: Activity variations may arise from differences in substituents (e.g., 4-ethoxy vs. 4-fluoro groups) .
  • Validate mechanisms: Use knock-out models or enzyme inhibition assays to confirm target engagement .

Basic: What analytical techniques are essential for assessing purity and identifying impurities?

Answer:

  • HPLC/UPLC with UV/Vis or MS detection for impurity profiling.
  • DSC/TGA to study thermal stability and polymorphic transitions.
  • LC-MS/MS for trace impurity identification, referencing standards like those in pharmaceutical guidelines .

Advanced: How can molecular docking studies be integrated into inhibitor development?

Answer:

  • Target selection: Prioritize validated targets (e.g., BTK for lymphoma, NAMPT for cancer metabolism) .
  • Docking software: Use AutoDock Vina or Schrödinger Suite to predict binding poses.
  • Validation: Compare docking scores with experimental IC50 values. For example, 4-sulfonylobenzyl derivatives showed strong NAMPT inhibition (IC50 ~19–29 µg/mL) .

Basic: What are the critical steps in scaling up synthesis while maintaining yield and purity?

Answer:

  • Optimize solvent/reagent ratios to prevent side reactions.
  • Monitor reaction kinetics (e.g., in situ FTIR) for endpoint determination.
  • Purification: Use column chromatography or recrystallization with solvents like ethanol/water mixtures .

Advanced: What models assess the antidiabetic potential of pyrrolo[3,4-c]pyridine derivatives?

Answer:

  • In vitro: Glucose uptake assays in 3T3-L1 adipocytes or L6 myotubes.
  • In vivo: Streptozotocin-induced diabetic rodents, measuring fasting glucose and insulin sensitivity. Derivatives like 6-methyl-1,3-diones stimulate glucose uptake without altering insulin levels .

Advanced: How can researchers elucidate dual analgesic-sedative mechanisms?

Answer:

  • Behavioral assays: Use open-field tests for sedation and von Frey filaments for analgesia.
  • Receptor profiling: Screen for affinity at GABA_A, serotonin (5-HT1A), or opioid receptors.
  • Gene expression analysis: Quantify CNS targets (e.g., BDNF, COX-2) via qPCR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.